2-phenyl-1H-indol-3-amine
Overview
Description
2-Phenyl-1H-indol-3-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole core with a phenyl group attached to the second position and an amine group at the third position.
Mechanism of Action
Target of Action
2-Phenyl-1H-indol-3-amine, an indole derivative, has been found to bind with high affinity to multiple receptors . The indole scaffold is present in many important synthetic drug molecules, making it a valuable component for treatment .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may affect multiple pathways . For instance, some indole derivatives have shown antiviral activity, suggesting they may interfere with viral replication pathways .
Result of Action
Given the wide range of biological activities exhibited by indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-Phenyl-1H-indol-3-amine, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heteroannulation of 2-haloaniline derivatives and phenylacetyl: This method involves the reaction of 2-haloaniline derivatives with phenylacetyl under mild conditions in a one-pot reaction catalyzed by palladium or copper catalysts.
Copper-catalyzed intermolecular C-H amination: This method uses enamine as a starting material and involves directing group-controlled copper-catalyzed intermolecular C-H amination under microwave irradiation.
Industrial Production Methods
Industrial production methods for 2-phenyl-1H-indol-3-amine typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Phenyl-1H-indol-3-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced amine derivatives.
Scientific Research Applications
2-Phenyl-1H-indol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: Similar in structure but lacks the amine group at the third position.
1H-Indole-3-carbaldehyde: Contains an aldehyde group at the third position instead of an amine.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have a fluorine atom and a carbonyl group, providing different biological activities.
Uniqueness
2-phenyl-1H-indol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other indole derivatives .
Properties
IUPAC Name |
2-phenyl-1H-indol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,16H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKAJJZDQGRYJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372768 | |
Record name | 2-phenyl-1H-indol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23041-45-4 | |
Record name | 2-phenyl-1H-indol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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